molecular formula C12H14N2S B3137099 1-(Benzo[b]thiophen-5-yl)piperazine CAS No. 433303-94-7

1-(Benzo[b]thiophen-5-yl)piperazine

Cat. No.: B3137099
CAS No.: 433303-94-7
M. Wt: 218.32 g/mol
InChI Key: YGAGYXZPHGMRHX-UHFFFAOYSA-N
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Description

1-(Benzo[b]thiophen-5-yl)piperazine is an organic compound with the molecular formula C12H14N2S It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a benzo[b]thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[b]thiophen-5-yl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine. One common method is the Buchwald-Hartwig amination, which involves the coupling of N-Boc-piperazine with benzo[b]thiophen-4-yl trifluoromethanesulfonate using a palladium catalyst . This reaction is carried out under mild conditions and provides high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[b]thiophen-5-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(Benzo[b]thiophen-5-yl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    1-(Benzo[b]thiophen-4-yl)piperazine: Similar structure but with the thiophene ring attached at a different position.

    1-(Benzo[b]furan-5-yl)piperazine: Contains a furan ring instead of a thiophene ring.

    1-(Benzo[b]thiophen-2-yl)piperazine: Another positional isomer with the thiophene ring attached at the 2-position.

Uniqueness: 1-(Benzo[b]thiophen-5-yl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiophene ring can affect the compound’s ability to interact with molecular targets and its overall stability.

Properties

IUPAC Name

1-(1-benzothiophen-5-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAGYXZPHGMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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